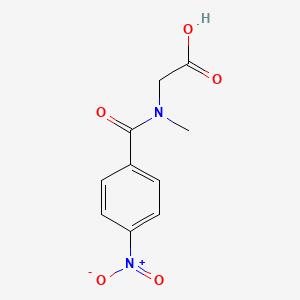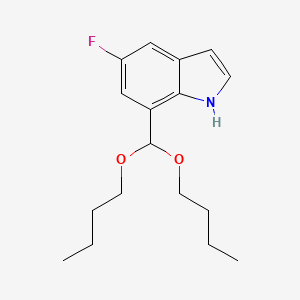![molecular formula C17H16ClN3O B13881265 N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide typically involves the condensation of 2-chlorobenzylamine with anthranilic acid, followed by cyclization and acetylation reactions. The general synthetic route can be summarized as follows:
Condensation: 2-chlorobenzylamine reacts with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinazoline ring system.
Acetylation: The final step involves the acetylation of the quinazoline derivative using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the quinazoline ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups into the chlorophenyl moiety.
Wissenschaftliche Forschungsanwendungen
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry and material science.
Biology: It serves as a probe molecule for studying biological processes involving quinazoline-based compounds, such as enzyme inhibition and receptor binding.
Medicine: The compound and its derivatives have potential therapeutic applications, particularly as anticancer, anti-inflammatory, and antimicrobial agents.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can interfere with cancer cell growth and survival. Additionally, the compound may modulate other signaling pathways, contributing to its anti-inflammatory and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-[(2-fluorophenyl)methyl]-4H-quinazolin-2-yl]acetamide
- N-[3-[(2-bromophenyl)methyl]-4H-quinazolin-2-yl]acetamide
- N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide
Uniqueness
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s lipophilicity and electron-withdrawing effects, influencing its reactivity and interaction with molecular targets. Compared to its fluorinated, brominated, or methylated analogs, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C17H16ClN3O |
|---|---|
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C17H16ClN3O/c1-12(22)19-17-20-16-9-5-3-7-14(16)11-21(17)10-13-6-2-4-8-15(13)18/h2-9H,10-11H2,1H3,(H,19,20,22) |
InChI-Schlüssel |
LLNVNGJJNXVGGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(dibutylamino)-4-methylphenyl]acetamide](/img/structure/B13881188.png)
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetonitrile](/img/structure/B13881196.png)
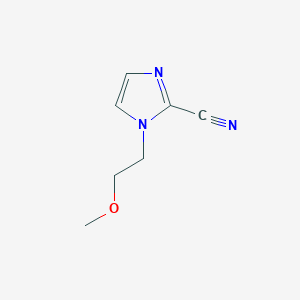
![6-(4-Methoxyphenyl)-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881205.png)
![2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13881221.png)
![2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid](/img/structure/B13881231.png)
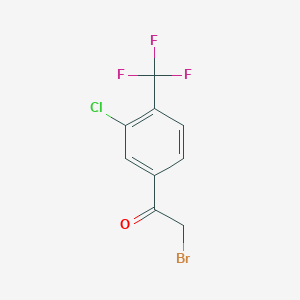
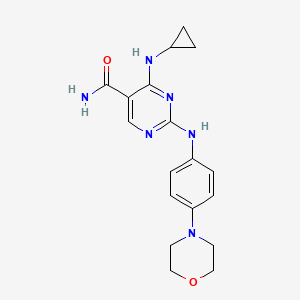
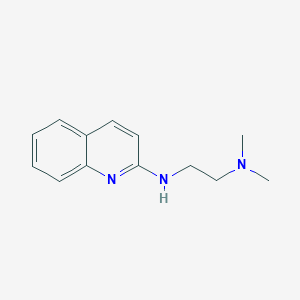
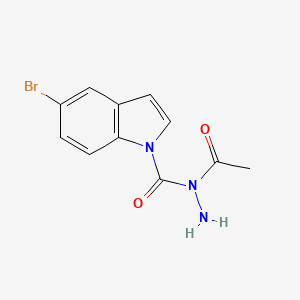
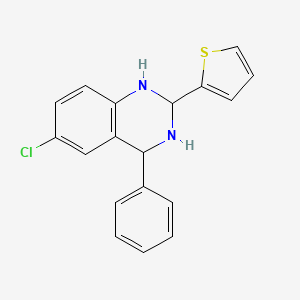
![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)
